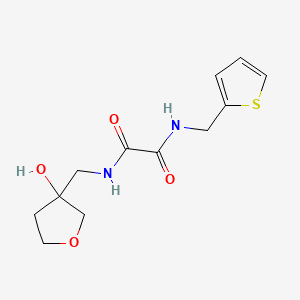

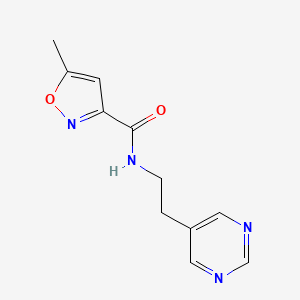

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, also known as MI3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI3 has been shown to inhibit the activity of several kinases, including the oncogenic kinases PAK1 and PAK4, which are involved in cancer progression and metastasis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing novel derivatives with potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, exploring their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Immunological Activity

Isoxazolo[5,4-d]pyrimidinone derivatives have been synthesized and tested for their inhibitory activities on cellular and humoral immune responses, indicating their potential for affecting early stages of the immune response (Mączyński et al., 2005).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their activity against the intermediate host of schistosomiasis, demonstrating potential as molluscicidal agents (El-bayouki & Basyouni, 1988).

Microwave-Assisted Synthesis

Rapid and efficient methods for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones using microwave irradiation have been developed, showcasing a faster and higher-yield process (Davoodnia et al., 2008).

Room Temperature Catalysis

The synthesis of isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones at room temperature using Keggin heteropolyacid as a green solid acid catalyst highlights advancements in environmentally friendly chemical processes (Bamoharram et al., 2010).

Herbicidal Activities

Research into the herbicidal activities of certain pyrimidinyl-isoxazolyl derivatives indicates their potential for agricultural applications, with some compounds showing significant inhibitory activity against specific weeds (Fu-b, 2014).

Eigenschaften

IUPAC Name |

5-methyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-4-10(15-17-8)11(16)14-3-2-9-5-12-7-13-6-9/h4-7H,2-3H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIAXKOMMKHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)

![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)